molecular formula C9H14N4 B11804756 6-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine

6-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine

Cat. No.: B11804756
M. Wt: 178.23 g/mol
InChI Key: HXYHWZQDIYOBJP-UHFFFAOYSA-N
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Description

6-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by subsequent reactions to form the desired pyrido[4,3-d]pyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrido[4,3-d]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

6-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
  • 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Uniqueness

6-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 6th position and the amine group at the 4th position differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry .

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

6-ethyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine

InChI

InChI=1S/C9H14N4/c1-2-13-4-3-8-7(5-13)9(10)12-6-11-8/h6H,2-5H2,1H3,(H2,10,11,12)

InChI Key

HXYHWZQDIYOBJP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1)C(=NC=N2)N

Origin of Product

United States

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